2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Description
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and a 2,2,2-trifluoroethoxy group at the 1-position. The trifluoroethoxy substituent (–OCH₂CF₃) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, which significantly influences the compound’s reactivity and physical properties.
Properties
IUPAC Name |
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGERQWXLNNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577003 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-21-4 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, trifluoroethanol, and reflux conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2,4-Diamino-1-(2,2,2-trifluoroethoxy)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and General Applications
- Raw Material/Intermediate: 2,4-Dinitro-1-(trifluoromethoxy)benzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Trifluoromethoxylation Agent: It serves as a trifluoromethoxide anion source for the trifluoromethoxylation of arynes. This is particularly useful in developing new pharmaceuticals and agrochemicals, as the trifluoromethoxy group can significantly alter a molecule's biological properties.
Synthesis of other compounds
- Triazole derivatives: Used in the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene, an intermediate in synthesizing substituted phenoxyphenyl ketones and fungicidal 1-[4-phenoxy-2-(halogenalkyl)phenyl]-2-(1,2,4-triazol-1-yl)ethanol derivatives .
- Hair Dyeing: Derivatives such as 1,3-diamino-4-(2',2',2'-trifluoroethoxy)-benzene and its acid addition salts can be used as coupler substances in hair dyeing .
Data Table
Handling and Storage
Mechanism of Action
The mechanism of action of 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is primarily based on its ability to undergo nucleophilic substitution and reduction reactions. The nitro groups on the benzene ring are electron-withdrawing, making the compound highly reactive towards nucleophiles. The trifluoroethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene with structurally related nitroaromatic compounds, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
Substituent Effects :
- The trifluoroethoxy group (–OCH₂CF₃) enhances electron withdrawal compared to ethoxy (–OCH₂CH₃) or fluoro (–F) groups, making the benzene ring more electrophilic. This increases reactivity in nucleophilic aromatic substitution (SNAr) reactions .
- In contrast, 2,4-dinitrofluorobenzene’s smaller fluorine substituent allows for faster SNAr reactions but lower thermal stability .
Synthetic Challenges: Introducing trifluoroethoxy groups requires excess trifluoroethanol (TFE) in SNAr reactions to achieve complete substitution, as seen in the synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene . Ethynyl-substituted derivatives (e.g., 2-ethynyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene) enable modular functionalization via alkyne-azide cycloaddition, a feature absent in non-alkynylated analogs .
Applications: 2,4-Dinitrophenetole is primarily used in non-pharmaceutical applications (e.g., dyes), whereas trifluoroethoxy-substituted nitrobenzenes are leveraged in drug synthesis due to their metabolic stability and lipophilicity .
Research Findings and Data
Thermal Stability and Reactivity:
- Trifluoroethoxy vs. Trifluoromethoxy: notes that 2,4-dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2) has a higher melting point than ethoxy analogs, attributed to the stronger electron-withdrawing effect of –OCF₃ versus –OCH₂CF₃. However, –OCH₂CF₃ offers better synthetic flexibility .
- Synthetic Yields : The use of 8 equivalents of TFE in SNAr reactions (e.g., for 1,4-bis(2,2,2-trifluoroethoxy)benzene) ensures >95% conversion, whereas lower equivalents lead to incomplete substitution .
Pharmacological Relevance:
- Fluorinated nitroaromatics are critical in drug design. For example, 2,5-bis(2,2,2-trifluoroethoxy)benzamide is a key intermediate in Flecainide (antiarrhythmic drug), demonstrating the importance of trifluoroethoxy groups in enhancing drug half-life .
Biological Activity
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5F3N2O5
- Molecular Weight : 266.13 g/mol
- CAS Number : 10242-21-4
The compound features a trifluoroethoxy group that can influence its biological interactions and pharmacological properties.
The biological activity of this compound is thought to be similar to that of other dinitrobenzene derivatives. These compounds typically interact with amino groups in proteins, leading to the formation of dinitrophenyl-amino acids. This interaction can disrupt normal protein function and lead to various biological effects:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Similar compounds have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Data
Table 1 summarizes the key biological activities reported for this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential inhibition of bacterial growth; specific strains under investigation. | Benchchem |
| Anticancer | Induces apoptosis in certain cancer cell lines; further studies needed. | Benchchem |
| Respiratory Irritant | Similar compounds known to cause respiratory irritation; caution advised. | Benchchem |
Antimicrobial Studies
Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, a study investigating various dinitrobenzene derivatives found that they displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Research
In a recent study focusing on the anticancer potential of trifluoroethoxy-substituted compounds, it was noted that these compounds could inhibit the growth of several cancer cell lines. The study reported IC50 values (the concentration required to inhibit cell growth by 50%) under 5 µM for certain derivatives when tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
Q & A
Q. What are the common synthetic routes for 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene?
The compound is synthesized via nitration of trifluoroethoxy-substituted benzene derivatives. A validated method involves dissolving 1,3-bis(2,2,2-trifluoroethoxy)benzene in trifluoroacetic acid and adding one equivalent of nitric acid. After reaction completion, the mixture is diluted with water and diethyl ether. The organic layer is washed, dried, and purified via silica gel chromatography (eluent: chloroform/hexane), followed by recrystallization from cyclohexane/benzene to yield the product (m.p. 63–65°C, 37.5% C, 2.2% H, 4.3% N) .
Q. How is this compound characterized for purity and structure?
Characterization employs:
- NMR spectroscopy : To confirm substituent positions and trifluoroethoxy group integration.
- Elemental analysis : Validates empirical formula (e.g., C: 37.5%, H: 2.2%, N: 4.3%) .
- Chromatography : Silica gel column chromatography ensures purity (>95%), with recrystallization improving crystalline form .
Q. What are the key reactivity patterns of this compound in nucleophilic aromatic substitution?
The electron-withdrawing nitro and trifluoroethoxy groups activate the benzene ring for substitution. For example, the para-nitro group directs electrophiles to meta positions, while the trifluoroethoxy group enhances leaving-group ability. Reactivity can be tuned using temperature-controlled reactions in polar aprotic solvents (e.g., DMSO or DMF) .
Advanced Research Questions
Q. How does the trifluoroethoxy group influence regioselectivity in substitution reactions?
Computational studies (DFT or MD simulations) reveal that the trifluoroethoxy group’s strong electron-withdrawing effect polarizes the aromatic ring, favoring substitution at positions ortho to nitro groups. Experimental data show that nitration of 1,3-bis(trifluoroethoxy)benzene yields 2,4-dinitro derivatives due to steric and electronic effects .
Q. What analytical techniques are optimized for trace detection of this compound in biological systems?
Q. What mechanistic insights explain discrepancies in nitration yields under varying conditions?
Competing pathways include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
